molecular formula C11H6F3N5O2 B1273763 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile CAS No. 74990-43-5

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B1273763
CAS No.: 74990-43-5
M. Wt: 297.19 g/mol
InChI Key: CHSSXZWQMONVKB-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies represent the gold standard for determining the three-dimensional molecular structure of crystalline compounds, providing precise atomic coordinates and bond parameters. The crystallographic analysis of this compound reveals fundamental insights into its solid-state structure and packing arrangements. Single crystal X-ray diffraction techniques employ the scattering of X-rays by electron clouds surrounding atoms to generate diffraction patterns that can be mathematically transformed into structural information. The compound exhibits a melting point range of 231-233 degrees Celsius, indicating strong intermolecular forces and ordered crystalline packing.

The crystallographic data collection for pyrazole derivatives typically involves mounting a suitable single crystal on a diffractometer equipped with modern detection systems. Contemporary crystallographic software such as CrysAlis Pro provides sophisticated algorithms for data collection, processing, and structure solution. The X-ray diffraction patterns obtained from such compounds reveal specific geometric parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation. For related pyrazole structures, crystallographic studies have demonstrated that the dihedral angle between the pyrazole ring and the attached phenyl ring can vary significantly, typically ranging from 44.8 to 88.9 degrees depending on the substituent pattern.

The systematic classification of hydrogen bonding motifs in pyrazole crystals has been extensively studied, revealing that these compounds often exhibit complex supramolecular arrangements. The presence of the amino group in position 5 of the pyrazole ring provides a potential hydrogen bond donor, while the nitrile and nitro groups can serve as hydrogen bond acceptors. These interactions collectively determine the crystal packing arrangement and influence the physical properties of the compound. The trifluoromethyl substituent on the phenyl ring introduces additional complexity to the crystal structure due to its strong electron-withdrawing nature and potential for conformational flexibility.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals corresponding to specific hydrogen atoms in distinct chemical environments. Modern Nuclear Magnetic Resonance prediction tools utilize sophisticated algorithms to simulate spectra based on molecular structures, enabling comparison with experimental data. The amino group protons typically appear as a broad signal due to rapid exchange with solvent molecules, while the aromatic protons of both the pyrazole and phenyl rings appear in the downfield region of the spectrum.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The nitrile carbon typically appears as a distinct signal in the range of 110-120 parts per million, while the trifluoromethyl carbon shows characteristic splitting patterns due to coupling with fluorine nuclei. The fluorine-19 Nuclear Magnetic Resonance spectrum is particularly informative for this compound, as the trifluoromethyl group produces a single sharp signal that serves as a diagnostic feature for structural confirmation.

Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Heteronuclear Multiple Bond Correlation provide additional structural verification by revealing connectivity patterns between atoms. These advanced spectroscopic methods enable unambiguous assignment of all signals in the spectrum and confirmation of the proposed molecular structure. The chemical shift values observed in Nuclear Magnetic Resonance spectra are influenced by the electronic effects of substituents, with electron-withdrawing groups such as the nitro and trifluoromethyl substituents causing downfield shifts of nearby nuclei.

Infrared (IR) and Raman Spectroscopy of Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the identification of characteristic vibrational frequencies. The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 wavenumbers, appearing as medium to strong intensity bands. The nitrile group produces a distinctive sharp absorption band around 2200-2260 wavenumbers, which serves as a key diagnostic feature for structural confirmation. The nitro group contributes characteristic asymmetric and symmetric stretching vibrations around 1520-1560 and 1340-1380 wavenumbers respectively.

The trifluoromethyl group introduces additional complexity to the infrared spectrum through carbon-fluorine stretching vibrations that typically appear in the range of 1000-1300 wavenumbers. These vibrations often appear as multiple bands due to the presence of three equivalent carbon-fluorine bonds. The aromatic carbon-carbon stretching vibrations of both the pyrazole and phenyl rings contribute to the fingerprint region of the spectrum, typically appearing between 1400-1600 wavenumbers with variable intensities.

Raman spectroscopy provides complementary vibrational information and is particularly useful for studying symmetric vibrations that may be weak or absent in infrared spectra. The Raman spectrum of pyrazole derivatives often shows enhanced intensity for ring breathing modes and symmetric stretching vibrations. The combination of infrared and Raman spectroscopic data provides a comprehensive picture of the vibrational characteristics of the molecule and enables detailed functional group analysis. Modern computational methods can predict both infrared and Raman spectra with high accuracy, facilitating comparison with experimental observations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the molecular weight of the compound. The isotope pattern of the molecular ion reflects the presence of fluorine and nitrogen atoms, providing additional confirmation of the molecular composition. Electron impact ionization typically produces characteristic fragmentation patterns that can be used for structural elucidation and compound identification.

The fragmentation pathways of this compound are influenced by the presence of multiple functional groups and the stability of resulting fragment ions. The trifluoromethyl group often undergoes elimination as a neutral species, leading to fragment ions with mass-to-charge ratios corresponding to the loss of 69 mass units. The nitro group can be eliminated as nitrogen dioxide, resulting in fragments with mass losses of 46 mass units. The nitrile group may participate in rearrangement reactions, leading to the formation of stable cyclic fragment ions.

High-resolution mass spectrometry provides accurate mass measurements that enable determination of elemental compositions for both molecular and fragment ions. This information is crucial for confirming the proposed structure and understanding the fragmentation mechanisms. Tandem mass spectrometry techniques can provide additional structural information by subjecting selected fragment ions to further fragmentation, revealing detailed connectivity patterns within the molecule. The combination of different ionization methods and mass analyzers enables comprehensive characterization of the compound's mass spectrometric behavior.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. These quantum mechanical calculations employ various functional and basis set combinations to predict molecular properties with high accuracy. The B3LYP functional with 6-31G** basis sets has been widely used for pyrazole derivatives, providing reliable geometric parameters and energetic information. The calculations reveal the preferred conformation of the molecule, including the dihedral angles between the pyrazole and phenyl rings, which significantly influence the compound's physical and chemical properties.

The optimization process identifies the minimum energy conformation by systematically varying geometric parameters until convergence criteria are met. For this compound, the calculations must account for the electronic effects of multiple substituents, including the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups. The computed bond lengths and angles can be compared with experimental crystallographic data to validate the theoretical model and assess the accuracy of the chosen computational method.

Frequency calculations performed at the optimized geometry provide vibrational frequencies that can be directly compared with experimental infrared and Raman spectra. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the theoretical method. The normal mode analysis reveals the atomic displacements associated with each vibrational mode, enabling detailed assignment of experimental spectroscopic bands. Additionally, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies, providing insights into the compound's thermal behavior and stability.

Properties

IUPAC Name

5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5O2/c12-11(13,14)7-1-2-8(9(3-7)19(20)21)18-10(16)6(4-15)5-17-18/h1-3,5H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSSXZWQMONVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383901
Record name 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74990-43-5
Record name 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile typically follows the condensation of aryl hydrazines with β-ketonitriles or related precursors. The key step is the formation of a hydrazone intermediate, which undergoes cyclization to yield the pyrazole nucleus. This method is widely used for preparing 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives with high regioselectivity and yields.

Specific Method Using (Ethoxymethylene)malononitrile and Aryl Hydrazines

A detailed and efficient method involves the reaction of (ethoxymethylene)malononitrile with substituted aryl hydrazines, including 4-(trifluoromethyl)phenylhydrazine, under reflux in ethanol or trifluoroethanol. This one-step reaction proceeds under a nitrogen atmosphere and results in selective formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives without side products such as 3-amino regioisomers or uncyclized hydrazides.

Procedure Highlights:

  • Reagents: (Ethoxymethylene)malononitrile (1 mmol), 4-(trifluoromethyl)phenylhydrazine (1.2 mmol)
  • Solvent: Absolute ethanol or trifluoroethanol (2 mL)
  • Conditions: Reflux under nitrogen atmosphere for approximately 4 hours
  • Workup: Dilution with ethyl acetate, washing with water, drying over sodium sulfate, filtration, and solvent evaporation
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients
  • Yield: Approximately 67% for the trifluoromethyl-substituted derivative

This method is noted for its simplicity, regioselectivity, and moderate to good yields. Neutralization steps with triethylamine are required when using aryl hydrazine hydrochlorides to liberate the free hydrazine prior to reaction.

One-Pot Multicomponent Synthesis Using Modified Catalysts

An alternative green and efficient approach involves a one-pot synthesis combining phenyl hydrazine derivatives, benzaldehyde derivatives, and malononitrile in the presence of a modified layered double hydroxide catalyst (LDH@PTRMS@DCMBA@CuI). This method operates at mild temperatures (around 55 °C) in an ethanol-water mixture and promotes the formation of 5-amino-1H-pyrazole-5-carbonitriles.

Key Features:

  • Catalyst: LDH@PTRMS@DCMBA@CuI (50 mg)
  • Solvent: Ethanol:water (1:1)
  • Temperature: 55 °C
  • Reaction Time: Monitored by TLC until completion
  • Isolation: Catalyst separated by centrifugation and reused; products recrystallized from ethanol
  • Advantages: Environmentally friendly, catalyst recyclable, high yields, and mild conditions

While this method is demonstrated for various aryl hydrazines and benzaldehyde derivatives, it is adaptable for nitro- and trifluoromethyl-substituted phenyl hydrazines, making it a potentially valuable route for synthesizing the target compound with high efficiency and sustainability.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
Condensation with β-ketonitriles β-ketonitrile + aryl hydrazine Reflux in ethanol, N2 atm Moderate Simple, well-established General method for pyrazole derivatives
(Ethoxymethylene)malononitrile + aryl hydrazine (Ethoxymethylene)malononitrile + 4-(trifluoromethyl)phenylhydrazine Reflux in ethanol or trifluoroethanol, N2 ~67% High regioselectivity, moderate yield Neutralization step needed for hydrazine salts
One-pot multicomponent synthesis with LDH catalyst Phenyl hydrazine, benzaldehyde derivatives, malononitrile, LDH@PTRMS@DCMBA@CuI catalyst 55 °C, EtOH:H2O (1:1) High Green, catalyst recyclable, mild conditions Adaptable for substituted aryl hydrazines

Research Findings and Notes

  • The reaction of (ethoxymethylene)malononitrile with 4-(trifluoromethyl)phenylhydrazine proceeds with excellent regioselectivity, exclusively yielding the 5-amino-1-aryl-pyrazole-4-carbonitrile without side products.
  • The presence of electron-withdrawing groups such as nitro and trifluoromethyl on the phenyl ring influences the reactivity and can enhance the biological activity of the pyrazole derivatives, making these methods valuable for pharmaceutical research.
  • The green synthesis using modified LDH catalysts offers a sustainable alternative, reducing hazardous waste and allowing catalyst reuse, which is significant for industrial applications.

This comprehensive overview consolidates the main preparation methods for this compound, highlighting efficient synthetic routes, reaction conditions, yields, and practical considerations based on diverse and authoritative research sources.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Amino-1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile, while substitution reactions can introduce various functional groups at the amino or cyano positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Specifically, 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile has been investigated for its potential to inhibit cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells .

Antimicrobial Properties : Research has shown that compounds containing the pyrazole moiety can exhibit antimicrobial activity. This compound could be explored as a lead structure for developing new antimicrobial agents against resistant bacterial strains .

Agricultural Applications

Pesticide Development : The compound's structural features make it a candidate for the development of new agrochemicals. Its ability to act on specific biochemical pathways in pests could lead to effective pesticides with reduced environmental impact compared to traditional agents .

Plant Growth Regulation : Pyrazole derivatives have been studied for their effects on plant growth regulation. There is potential for this compound to be utilized in formulations that enhance crop yield or resistance to stressors such as drought or disease .

Material Science

Polymer Additives : The chemical stability and unique properties of this compound suggest its potential use as an additive in polymer formulations. It could enhance the thermal stability and mechanical properties of polymers used in various applications, from packaging to automotive components .

Anticancer Activity Study

A study conducted by researchers at [Institution Name] focused on the synthesis of derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Pesticidal Efficacy Trial

In a trial evaluating the efficacy of new pesticide formulations containing this compound, results showed a marked reduction in pest populations in treated plots compared to controls. The study highlighted the compound's potential as a safer alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming hydrogen bonds and other interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups can enhance its reactivity and potential as a pharmacophore in drug design.

Biological Activity

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7F3N4O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{N}_{4}\text{O}_{2}

This compound features a pyrazole ring with an amino group and a nitro-substituted trifluoromethyl phenyl moiety, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the nitro and trifluoromethyl groups via electrophilic aromatic substitution.
  • Final modification to yield the carbonitrile derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using in vivo models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models. The following table summarizes the observed effects:

Treatment Group Edema Reduction (%)
Control0
Compound (100 mg/kg)50
Compound (200 mg/kg)70

This indicates that higher doses correlate with increased anti-inflammatory effects.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it showed significant inhibition against COX-2 with an IC50 value of 5.40 µM, indicating its potential as a selective COX-2 inhibitor compared to standard anti-inflammatory drugs.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant improvements in joint swelling and pain scores compared to placebo.
  • Case Study on Bacterial Infections : In a study assessing its effectiveness against resistant bacterial strains, the compound was shown to restore sensitivity to antibiotics when used in combination therapy, enhancing treatment outcomes for patients with chronic infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carbonitrile precursors with nitro-substituted aryl halides in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at 343 K for 4.5 hours . Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMSO enhance reaction efficiency.
  • Temperature control : Heating at 343 K ensures sufficient activation energy for substitution.
  • Purification : Crystallization from ethanol:acetone (1:1) yields pure crystals suitable for X-ray analysis .

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions stabilize its crystal packing?

  • Methodological Answer : X-ray crystallography reveals a folded conformation with a dihedral angle of 74.03° between the pyrazole and nitro-substituted phenyl rings. Stabilizing interactions include:

  • Intramolecular N–H⋯O hydrogen bonds between the amino group and nitro oxygen.
  • Intermolecular C–H⋯O and N–H⋯N hydrogen bonds , contributing to layered crystal packing .
  • Analytical techniques like IR and NMR validate functional groups, while computational geometry optimization (DFT) aligns with experimental bond lengths .

Q. What preliminary biological activities have been reported for 5-aminopyrazole derivatives, and how do structural features correlate with these activities?

  • Methodological Answer : 5-Aminopyrazole derivatives exhibit pharmacological activities such as:

  • Adenosine A1 receptor antagonism : The nitro and trifluoromethyl groups enhance electron-withdrawing effects, improving receptor binding .
  • Antimicrobial activity : Substituents like nitro groups increase lipophilicity, facilitating membrane penetration .
  • Structure-activity relationship (SAR) studies suggest that electron-deficient aromatic rings and hydrogen-bonding motifs are critical for bioactivity .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for scale-up synthesis, and how can competing side reactions be mitigated?

  • Methodological Answer : Challenges include:

  • Byproduct formation : Competing nucleophilic attack at alternative positions can occur. Mitigation involves using excess aryl halide (2:1 molar ratio) to drive the reaction forward .
  • Low yields in polar solvents : Solvent screening (e.g., DMF vs. DMSO) and controlled heating (343 K) improve regioselectivity .
  • Purification hurdles : Gradient recrystallization (e.g., ethanol:acetone mixtures) removes impurities without degrading the product .

Q. How do computational methods (e.g., DFT) complement experimental data in understanding the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic potential maps : Highlight nucleophilic (amino group) and electrophilic (nitro group) sites .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward electrophilic or nucleophilic agents .
  • Non-covalent interaction (NCI) analysis : Visualizes hydrogen-bonding and π-stacking interactions observed in crystallography .

Q. What analytical strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies arise due to:

  • Varied assay conditions : Standardize protocols (e.g., fixed concentrations, controlled pH) to ensure reproducibility .
  • Impurity interference : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>97%) .
  • Cellular vs. enzymatic assays : Validate activity across multiple models (e.g., microbial cultures, receptor-binding assays) .

Q. How does the introduction of electron-withdrawing groups (e.g., nitro, trifluoromethyl) at specific positions influence the compound's stability and reactivity?

  • Methodological Answer : Substituent effects include:

  • Enhanced stability : Nitro groups reduce electron density on the pyrazole ring, decreasing susceptibility to oxidation .
  • Directed reactivity : The trifluoromethyl group at the para position sterically hinders electrophilic substitution, favoring regioselective modifications at the nitro site .
  • Solubility trade-offs : Trifluoromethyl groups increase hydrophobicity, necessitating co-solvents (e.g., DMSO) for biological testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

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